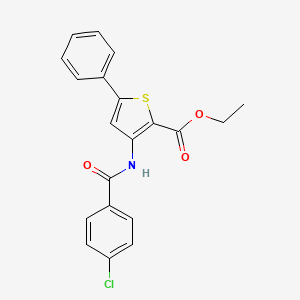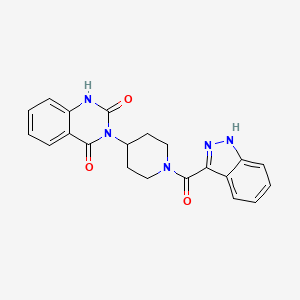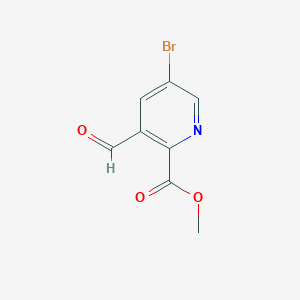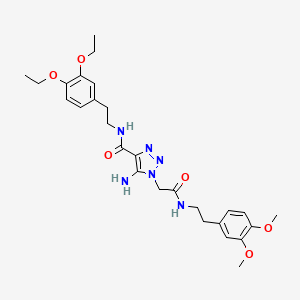![molecular formula C16H24N6O3 B3014943 3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione CAS No. 847409-58-9](/img/structure/B3014943.png)
3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione is a chemical compound that belongs to the class of purine-based compounds. It has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology.
Mechanism of Action
The mechanism of action of 3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione is not fully understood. However, it has been proposed that it exerts its biological activities by inhibiting various enzymes involved in cell signaling pathways (4). For instance, it has been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels in cells (5). This, in turn, leads to the accumulation of cyclic nucleotides, which can modulate various cellular processes such as inflammation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation (6). Moreover, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha (7). Additionally, it has been found to possess antiviral activity against various viruses such as hepatitis C virus and human immunodeficiency virus (8).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione in lab experiments is its potent biological activity. It can be used as a tool compound to study various cellular processes such as apoptosis, inflammation, and cell proliferation. Moreover, it can be used as a lead compound for the development of novel therapeutic agents.
However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it challenging to prepare stock solutions and to perform in vitro assays.
Future Directions
There are several future directions for the study of 3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione. One of the areas of research is the development of novel therapeutic agents based on its structure. Moreover, the elucidation of its mechanism of action and the identification of its molecular targets can provide insights into its biological activities. Additionally, the study of its pharmacokinetics and pharmacodynamics can help in the optimization of its therapeutic potential.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. Its potent biological activity makes it a valuable tool compound for the study of various cellular processes. The elucidation of its mechanism of action and the identification of its molecular targets can provide insights into its biological activities and aid in the development of novel therapeutic agents.
Synthesis Methods
The synthesis of 3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione is a multi-step process that involves the reaction of various chemical reagents. The detailed synthesis method can be found in the scientific literature (1).
Scientific Research Applications
3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities (2). Moreover, it has been found to be a potent inhibitor of various enzymes such as phosphodiesterase, protein kinase, and cyclin-dependent kinase (3). These properties make it a promising candidate for the development of novel therapeutic agents.
properties
IUPAC Name |
3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3/c1-10(11(2)23)22-12(9-21-7-5-19(3)6-8-21)17-14-13(22)15(24)18-16(25)20(14)4/h10H,5-9H2,1-4H3,(H,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUATXGKHYVAHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-5-methyl-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B3014868.png)


![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)

![Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3014877.png)
![Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B3014878.png)
![1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine](/img/structure/B3014879.png)

![4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3014881.png)
![(E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3014882.png)